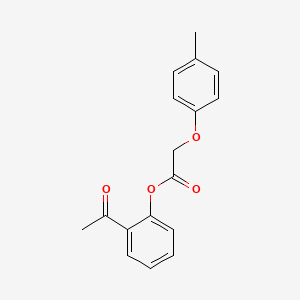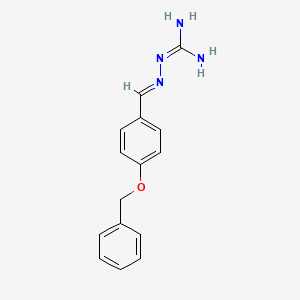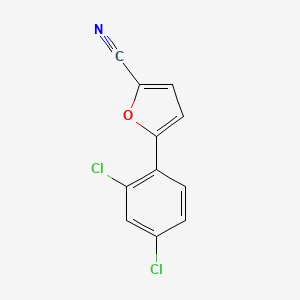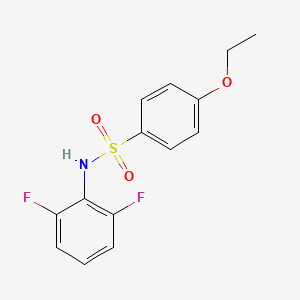
2-acetylphenyl (4-methylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetylphenyl (4-methylphenoxy)acetate is an organic compound with the molecular formula C17H16O4. It is a derivative of acetic acid and is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a methylphenoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetylphenyl (4-methylphenoxy)acetate typically involves the esterification of 2-acetylphenol with 4-methylphenoxyacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-acetylphenyl (4-methylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The ester bond can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are employed
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives
Applications De Recherche Scientifique
2-acetylphenyl (4-methylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-acetylphenyl (4-methylphenoxy)acetate involves its interaction with specific molecular targets. The acetyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-acetylphenyl (4-chlorophenoxy)acetate
- 2-acetylphenyl (4-methoxyphenoxy)acetate
- 2-acetylphenyl (4-fluorophenoxy)acetate
Comparison
2-acetylphenyl (4-methylphenoxy)acetate is unique due to the presence of the methyl group on the phenoxy ring, which can influence its reactivity and biological activity. Compared to its analogs with different substituents (e.g., chloro, methoxy, fluoro), the methyl group can enhance lipophilicity and potentially improve membrane permeability, making it a more effective compound in certain applications .
Propriétés
IUPAC Name |
(2-acetylphenyl) 2-(4-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-12-7-9-14(10-8-12)20-11-17(19)21-16-6-4-3-5-15(16)13(2)18/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQWYJYZBHIPNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)OC2=CC=CC=C2C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(4-Carboxyphenyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B5772984.png)
![1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5772989.png)


![N-(4-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B5773023.png)
![1-methyl-4-[[5-(3-nitrophenyl)furan-2-yl]methyl]piperazine](/img/structure/B5773025.png)
![1-[(benzylthio)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5773028.png)

![2-{[(1-cyclohexyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B5773040.png)
![N-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-N'-PHENETHYLTHIOUREA](/img/structure/B5773045.png)
![N~1~-(5-METHYL-3-ISOXAZOLYL)-2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE](/img/structure/B5773047.png)
![N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(1-ETHYLPROPYL)AMINE](/img/structure/B5773055.png)
![2-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid](/img/structure/B5773066.png)
![3-[(4-morpholinylcarbonyl)amino]phenyl 1-piperidinecarboxylate](/img/structure/B5773074.png)
